molecular formula C19H25N3O5 B558303 Boc-His(3-Bom)-OH CAS No. 79950-65-5

Boc-His(3-Bom)-OH

Cat. No.: B558303
CAS No.: 79950-65-5
M. Wt: 375,43 g/mole
InChI Key: IEAOAWZLUGOPJX-INIZCTEOSA-N
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Description

Boc-His(3-Bom)-OH is a derivative of the amino acid L-histidine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl (Bn) protecting group. These protecting groups are commonly used in organic synthesis to protect functional groups from unwanted reactions during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(3-Bom)-OH typically involves the protection of the amino and carboxyl groups of L-histidine. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, while the benzyl (Bn) group is used to protect the carboxyl group. The synthesis can be carried out under mild conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) and benzyl bromide (BnBr) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-His(3-Bom)-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The protecting groups can be selectively removed under specific conditions. For example, the Boc group can be removed using trifluoroacetic acid (TFA), while the Bn group can be removed using hydrogenation in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA), palladium catalyst (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Boc-His(3-Bom)-OH has various applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug for the delivery of L-histidine.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of Boc-His(3-Bom)-OH involves the selective protection and deprotection of functional groups. The Boc and Bn protecting groups are introduced to prevent unwanted reactions during synthesis. The compound can be selectively deprotected under specific conditions to yield the desired product. The molecular targets and pathways involved depend on the specific application and the nature of the final product.

Comparison with Similar Compounds

Similar Compounds

  • L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-[(phenylmethoxy)methyl]-
  • L-Histidine, N,3-bis[(1,1-dimethylethoxy)carbonyl]-, methyl ester
  • L-Histidine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]-1-[(phenylmethoxy)methyl]-

Uniqueness

Boc-His(3-Bom)-OH is unique due to its specific combination of protecting groups, which allows for selective protection and deprotection of functional groups. This makes it a valuable intermediate in organic synthesis and peptide chemistry.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVKZCHCZSFTOJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79950-65-5
Record name Boc-L-Histidine(Benzyloxymethyl)
Source European Chemicals Agency (ECHA)
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